molecular formula C23H22N2O3S3 B2649808 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 922473-69-6

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No.: B2649808
CAS No.: 922473-69-6
M. Wt: 470.62
InChI Key: ZBRSBHHYUPZKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide is a potent, selective, and brain-penetrant small molecule inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a key regulator of microglia, the primary immune cells of the central nervous system. By potently inhibiting CSF1R kinase activity, this compound induces apoptosis in microglia and their progenitors , providing a powerful pharmacological tool for depleting microglia in experimental models. This mechanism is of high interest in neuroscience research for investigating the role of microglia in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS). Furthermore, given the role of tumor-associated macrophages (TAMs), which are also dependent on CSF1R signaling, in promoting tumor growth and immunosuppression, this inhibitor also presents significant utility in oncology research for targeting the tumor microenvironment and evaluating combination therapies in preclinical models. Its development and specific structural class are detailed in international patent applications , highlighting its value as a targeted agent for dissecting CSF1R pathways in disease.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S3/c1-31(27,28)19-10-11-20-21(16-19)30-23(24-20)25(14-13-18-8-5-15-29-18)22(26)12-9-17-6-3-2-4-7-17/h2-8,10-11,15-16H,9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRSBHHYUPZKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CCC3=CC=CS3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, drawing from diverse scientific sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound's structure can be described by the following IUPAC name:

IUPAC Name: N-(6-(methylsulfonyl)-1,3-benzothiazol-2-yl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide

The synthesis typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core, followed by the introduction of the phenyl and thiophen-2-yl groups. Common reagents include halogenated compounds and sulfonyl chlorides under controlled conditions to ensure high purity and yield .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methylsulfonyl group enhances its solubility and potential bioactivity. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, although specific pathways remain to be fully elucidated .

Anticancer Activity

Recent studies have shown that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant anticancer properties. For instance, a related compound was found to inhibit the proliferation of A431, A549, and H1299 cancer cells. The mechanism involved apoptosis promotion and cell cycle arrest, indicating potential therapeutic applications in oncology .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. In vitro assays have demonstrated that related benzothiazole derivatives can significantly reduce pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that this compound may also possess similar anti-inflammatory effects .

Antimicrobial Activity

Studies on benzothiazole derivatives have indicated promising antimicrobial properties. The minimal inhibitory concentration (MIC) values for certain derivatives were reported at 50 μg/mL against various pathogens. This highlights the potential for this compound to be explored further for its antimicrobial applications .

Data Table: Summary of Biological Activities

Activity Observation Reference
AnticancerInhibits proliferation of cancer cells; induces apoptosis
Anti-inflammatoryReduces IL-6 and TNF-α levels
AntimicrobialMIC = 50 μg/mL for various pathogens

Case Studies

  • Anticancer Study : A study evaluated a series of benzothiazole derivatives, including those structurally related to the target compound. The results demonstrated significant inhibition of cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest confirmed through Western blot analysis .
  • Inflammation Model : Another study focused on assessing the anti-inflammatory effects of related compounds in a murine model. Results indicated a marked reduction in inflammatory markers following treatment with these derivatives, suggesting therapeutic potential for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole Core

The 6-position substituent on the benzothiazole ring significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name 6-Position Substituent Key Functional Groups Biological Activity (if reported)
Target Compound Methylsulfonyl Propanamide, thiophen-2-yl ethyl Not explicitly reported (inferred below)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5–(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Nitro Thiadiazole-thioacetamide, phenylurea VEGFR-2 inhibition (IC₅₀: 0.42 µM), anti-proliferative activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Trifluoromethyl Acetamide, dimethoxyphenyl Patent-listed (specific activity not detailed)
  • Hydrogen Bonding : Unlike the nitro group, the sulfonyl moiety can act as a hydrogen bond acceptor, which may enhance interactions with kinase active sites .

Pharmacokinetic Predictions

The target compound’s methylsulfonyl group could improve aqueous solubility (logP reduction) but may increase plasma protein binding, affecting bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.